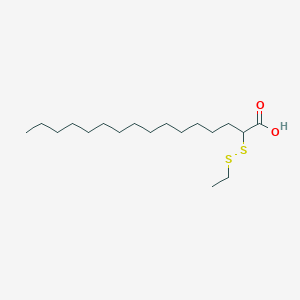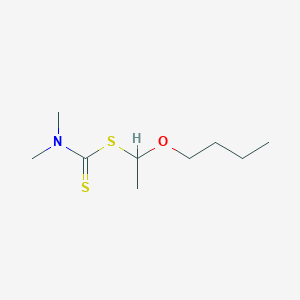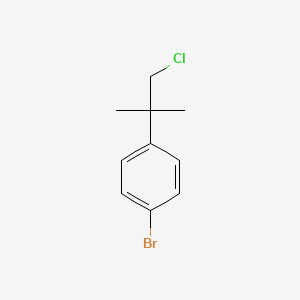![molecular formula C19H20 B14358127 1,5-Diphenylbicyclo[3.2.0]heptane CAS No. 94383-67-2](/img/structure/B14358127.png)
1,5-Diphenylbicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenylbicyclo[320]heptane is an organic compound with the molecular formula C19H20 It is a bicyclic structure characterized by the presence of two phenyl groups attached to a bicyclo[320]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylbicyclo[3.2.0]heptane typically involves the following steps:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core.
Industrial Production Methods
While specific industrial production methods for 1,5-Diphenylbicyclo[32
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenylbicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of reduced bicyclic compounds
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1,5-Diphenylbicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,5-Diphenylbicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]heptane: Lacks the phenyl groups, making it less hydrophobic.
1,5-Diphenylcyclohexane: Similar in having phenyl groups but differs in the ring structure.
1,5-Diphenylbicyclo[2.2.1]heptane: Different bicyclic framework, leading to different chemical properties.
Uniqueness
1,5-Diphenylbicyclo[320]heptane is unique due to its specific bicyclic structure combined with phenyl groups, which imparts distinct chemical and physical properties
Eigenschaften
| 94383-67-2 | |
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1,5-diphenylbicyclo[3.2.0]heptane |
InChI |
InChI=1S/C19H20/c1-3-8-16(9-4-1)18-12-7-13-19(18,15-14-18)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI-Schlüssel |
ITJCELKBMFHZCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC2(C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/no-structure.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)


